Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt
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Overview
Description
Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt is a synthetic organic compound with the molecular formula C14H15N3NaO4S. It is commonly used as a dye intermediate and has applications in various industrial processes. The compound is characterized by its azo group, which is responsible for its vibrant color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt typically involves the diazotization of 4-amino-5-methoxy-2-methylaniline followed by coupling with benzenesulfonic acid. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process begins with the sulfonation of benzene to produce benzenesulfonic acid, which is then reacted with the diazonium salt of 4-amino-5-methoxy-2-methylaniline. The final product is isolated and purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like sodium hydroxide and other bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its chemical properties.
Industry: Utilized in the production of colorants for textiles and other materials.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in dyeing processes, the azo group interacts with fabric fibers to impart color.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-
- Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-
Uniqueness
Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt is unique due to its specific structural features, such as the presence of both the azo group and the sulfonic acid group. These functional groups confer distinct chemical properties, making it valuable for various applications in dye synthesis and other industrial processes.
Properties
CAS No. |
3626-35-5 |
---|---|
Molecular Formula |
C14H14N3NaO4S |
Molecular Weight |
343.34 g/mol |
IUPAC Name |
sodium;4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C14H15N3O4S.Na/c1-9-7-12(15)14(21-2)8-13(9)17-16-10-3-5-11(6-4-10)22(18,19)20;/h3-8H,15H2,1-2H3,(H,18,19,20);/q;+1/p-1 |
InChI Key |
JDMWNDRLWBRPGG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N.[Na+] |
Origin of Product |
United States |
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